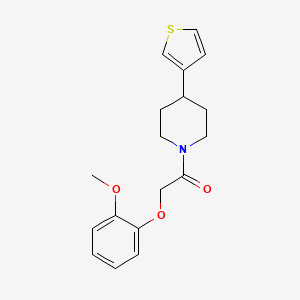
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, methoxyphenyl, and thiophene moieties, which contribute to its biological activity. The IUPAC name is this compound, with a molecular formula of C22H27NO4S and a molecular weight of 399.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO4S |
| Molecular Weight | 399.52 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The methoxy groups enhance binding affinity, while the piperidine structure contributes to stability and bioavailability. Preliminary studies suggest that it may act as an analgesic or anti-inflammatory agent, although further research is necessary to elucidate the precise mechanisms involved.
Antitumor Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines. A study reported that certain analogs demonstrated IC50 values in the nanomolar range against leukemia cell lines, suggesting potent antileukemic properties .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro assays. It was found to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, indicating a promising avenue for developing anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or the phenoxy groups can significantly affect potency and selectivity. For example, modifications that enhance lipophilicity or electronic properties have been linked to improved receptor binding and biological efficacy .
Case Studies
- Antileukemic Activity : A study synthesized several derivatives based on the piperidine framework and evaluated their antileukemic activity. One compound showed an IC50 value of 700 nM against the 17β-HSD Type 3 enzyme, indicating strong potential as an anticancer agent .
- In Vivo Efficacy : In vivo studies involving animal models have demonstrated that certain derivatives can significantly reduce tumor growth, further supporting their potential as therapeutic agents .
- Mechanistic Studies : Investigations into the mechanistic pathways revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, highlighting their role in cancer therapy .
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-16-4-2-3-5-17(16)22-12-18(20)19-9-6-14(7-10-19)15-8-11-23-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXYCACHILWLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














